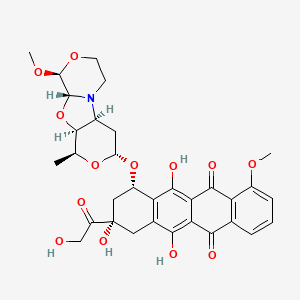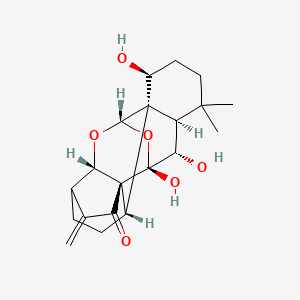
Propargyl-PEG3-phosphonic acid ethyl ester
Overview
Description
Propargyl-PEG3-phosphonic acid ethyl ester is a crosslinker containing a propargyl group and a phosphonic acid ethyl ester . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .
Molecular Structure Analysis
The molecular formula of Propargyl-PEG3-phosphonic acid ethyl ester is C13H25O6P . It has a molecular weight of 308.3 g/mol .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG3-phosphonic acid ethyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
The molecular formula of Propargyl-PEG3-phosphonic acid ethyl ester is C13H25O6P . It has a molecular weight of 308.3 g/mol .Scientific Research Applications
1. Synthesis of Heterobifunctional Poly (ethylene glycol) Propargyl-PEG3-phosphonic acid ethyl ester can be used in the synthesis of propargyl-ended heterobifunctional poly (ethylene glycol) (PEG) derivatives with hydroxyl, carboxyl, mercapto or hydrazide end groups . This method can be useful to the development of PEG-based bioconjugates for a variety of biomedical applications .
Click Chemistry
The propargyl group in Propargyl-PEG3-phosphonic acid ethyl ester can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is widely used in bioconjugation, material science, and drug discovery.
Solubility Enhancement
The hydrophilic PEG spacer in Propargyl-PEG3-phosphonic acid ethyl ester increases solubility in aqueous media . This property is particularly useful in pharmaceutical applications where improving the solubility of bioactive compounds can enhance their bioavailability.
Crosslinking
Propargyl-PEG3-phosphonic acid ethyl ester is a crosslinker containing a propargyl group and a phosphonic acid ethyl ester . Crosslinkers are used in various fields such as material science, biology, and medicine to create connections between biomolecules or polymers.
Antibody-Drug Conjugates
Propargyl-PEG3-phosphonic acid ethyl ester can be synthetically incorporated into antibody-drug conjugates . These are a class of therapeutics which deliver a cytotoxic drug directly to cancer cells via a specific antibody, reducing the side effects of the drug on healthy cells.
Protein Degradation
Propargyl-PEG3-phosphonic acid ethyl ester can be used in the synthesis of proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . This is a promising strategy for the treatment of diseases caused by harmful proteins.
Mechanism of Action
Target of Action
The primary target of Propargyl-PEG3-phosphonic acid ethyl ester are azide-bearing compounds or biomolecules . The compound is designed to interact with these targets via a specific chemical reaction known as copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
Propargyl-PEG3-phosphonic acid ethyl ester contains a propargyl group that can react with azide-bearing compounds or biomolecules . This reaction is facilitated by copper and results in the formation of a stable triazole linkage . This process is part of a larger field of chemistry known as Click Chemistry, which focuses on high yield reactions that generate minimal byproducts .
Biochemical Pathways
The formation of a stable triazole linkage can have significant implications in various biochemical processes, particularly in the field of bioconjugation .
Pharmacokinetics
The compound contains a hydrophilic peg spacer, which is known to increase solubility in aqueous media . This property can potentially enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
The result of the action of Propargyl-PEG3-phosphonic acid ethyl ester is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can have significant molecular and cellular effects, particularly in the context of bioconjugation, where it can be used to create a stable link between two biomolecules .
Action Environment
The action of Propargyl-PEG3-phosphonic acid ethyl ester can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry reaction requires the presence of copper . Additionally, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous environments . .
Safety and Hazards
properties
IUPAC Name |
3-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25O6P/c1-4-7-15-8-9-16-10-11-17-12-13-20(14,18-5-2)19-6-3/h1H,5-13H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCMRBALVMVXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCC#C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG3-phosphonic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















